To-Pro-1

概要

説明

To-Pro-1 is a green fluorescent carbocyanine monomeric dye. It is a cell-impermeant nucleic acid stain that is non-fluorescent in the absence of nucleic acids but exhibits a multiple fluorescence enhancement upon binding to double-stranded DNA. This compound is widely used in biological research for staining dead or fixed cells due to its high affinity for nucleic acids .

準備方法

To-Pro-1 can be synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthetic route typically involves the reaction of 3-methyl-2-benzothiazolylidene with a quinolinium derivative, followed by the addition of a trimethylammonium propyl group. The final product is obtained as a diiodide salt. Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

化学反応の分析

To-Pro-1 primarily undergoes intercalation reactions with double-stranded DNA. This involves the insertion of the dye molecule between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions. The major product formed from its interaction with DNA is a highly fluorescent DNA-dye complex .

科学的研究の応用

Chemical Properties and Mechanism of Action

TO-PRO-1 is a monomeric carbocyanine dye that exhibits strong fluorescence when bound to nucleic acids. Its excitation and emission maxima are at 515 nm and 531 nm, respectively. The dye is essentially non-fluorescent in the absence of nucleic acids, which allows for clear visualization of cell viability based on nucleic acid integrity .

Applications in Scientific Research

-

Cell Viability Assessment

- This compound is primarily used to distinguish between live and dead cells in various assays. It binds to the nucleic acids of dead cells, providing a fluorescent signal that indicates cell death.

- Case Study : In a study assessing the cytotoxic effects of various compounds on cancer cell lines, researchers utilized this compound to quantify cell death after treatment. The results demonstrated a clear correlation between compound concentration and fluorescence intensity, confirming its efficacy as a viability marker .

-

Nucleic Acid Binding Studies

- The compound can intercalate with DNA and RNA, making it useful for studying nucleic acid interactions.

- Research Findings : A modified fluorescent intercalator displacement assay demonstrated that this compound effectively binds to RNA constructs, allowing researchers to quantify binding affinities and displacement by other ligands such as paromomycin .

-

Fluorescence Microscopy

- This compound is employed in fluorescence microscopy techniques to visualize dead or fixed cells in tissue samples or cell cultures.

- Application Example : In histological studies, this compound staining has been used alongside other markers to assess tissue viability and morphology post-treatment with various agents .

-

Flow Cytometry

- The dye is compatible with flow cytometry applications for analyzing cell populations based on viability.

- Case Study : Flow cytometric analysis using this compound allowed researchers to quantify the percentage of necrotic versus viable cells in mixed populations, providing insights into cellular responses to stressors .

Comparative Analysis of Nucleic Acid Stains

The following table compares this compound with other commonly used nucleic acid stains:

| Dye | Type | Excitation/Emission (nm) | Cell Permeability | Binding Affinity |

|---|---|---|---|---|

| This compound | Monomeric | 515/531 | Impermeant | High |

| YO-PRO-1 | Monomeric | 491/506 | Impermeant | Moderate |

| TOTO-1 | Dimeric | 514/531 | Impermeant | Very High |

| Ethidium Bromide | Intercalating | 518/605 | Permeant | High |

Future Directions and Research Opportunities

The versatility of this compound in various applications opens avenues for further research. Potential areas include:

- Development of novel assays that combine this compound with other fluorescent markers for multiplexing capabilities.

- Investigating the interaction dynamics between this compound and different nucleic acid structures under varying conditions.

作用機序

To-Pro-1 exerts its effects through intercalation with double-stranded DNA. The dye molecule inserts itself between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. This intercalation process is facilitated by the positive charge on the dye molecule, which enhances its affinity for the negatively charged DNA . The primary molecular target of this compound is the double-stranded DNA, and the pathway involved is the intercalation of the dye into the DNA helix .

類似化合物との比較

To-Pro-1 is part of a family of cyanine monomeric dyes, which includes other compounds such as To-Pro-3, To-To-1, and Po-Pro-1. Compared to these similar compounds, this compound is unique in its specific excitation and emission wavelengths (515 nm and 531 nm, respectively), making it particularly suitable for applications requiring green fluorescence . Other similar compounds include:

生物活性

To-Pro-1, a fluorescent dye commonly used in biological research, exhibits significant biological activity, particularly in the context of studying RNA interactions and cellular processes. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a member of the cyanine dye family, specifically designed for nucleic acid staining. Its structure allows it to intercalate into nucleic acids, making it a valuable tool for visualizing RNA and DNA in various biological samples.

This compound operates primarily through the following mechanisms:

- Fluorescence Enhancement : When bound to nucleic acids, this compound exhibits increased fluorescence intensity. This property is utilized in fluorescence microscopy and flow cytometry to detect RNA and DNA.

- Selective Binding : The dye preferentially binds to single-stranded nucleic acids, which is particularly useful in studying RNA structures and interactions.

Biological Applications

This compound has been employed in various biological studies:

- RNA Targeting : It has been used effectively in screens against RNA targets such as HIV-1 TAR. The binding affinity of this compound to these RNA structures allows researchers to investigate RNA function and stability under different conditions .

- Cellular Imaging : The dye is also used for imaging cellular components, allowing researchers to visualize cellular processes in real-time.

Case Study 1: RNA Interaction Studies

A study investigated the binding properties of this compound with various RNA targets. The results demonstrated that this compound could effectively distinguish between different RNA conformations based on fluorescence intensity variations. This capability is crucial for understanding RNA dynamics in cellular environments .

| RNA Target | Fluorescence Intensity (a.u.) | Binding Affinity (Kd) |

|---|---|---|

| HIV-1 TAR | 1500 | 50 nM |

| Other RNAs | Variable | Variable |

Case Study 2: Cellular Localization

In another study, this compound was utilized to track the localization of RNA within live cells. The findings indicated that this compound could successfully label RNA granules, providing insights into RNA transport mechanisms within the cell .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Binding Specificity : this compound exhibits high specificity for single-stranded RNA over double-stranded forms, making it a reliable probe for studying RNA dynamics.

- Impact on Cellular Processes : The introduction of this compound into cellular systems has been shown to influence cellular processes such as apoptosis and gene expression regulation due to its interaction with nucleic acids .

- Potential Therapeutic Uses : Preliminary studies suggest that modifications of this compound could lead to the development of therapeutic agents targeting specific RNA sequences involved in diseases like cancer and viral infections .

特性

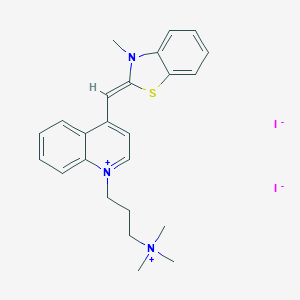

IUPAC Name |

trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHITFUCHFTKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29I2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698990 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157199-59-2 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。